molecular formula C19H23N3O5S2 B2765443 N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-70-9

N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2765443
CAS No.: 872862-70-9
M. Wt: 437.53
InChI Key: QTZXWZVWPZHFGK-UHFFFAOYSA-N
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Description

N1-(Thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative featuring a thiophene-substituted methyl group and a 3-tosyl-1,3-oxazinan-2-ylmethyl moiety. The thiophene and tosyl groups may confer unique electronic and steric properties, influencing solubility, metabolic stability, and binding interactions compared to other oxalamides.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-5-7-16(8-6-14)29(25,26)22-9-3-10-27-17(22)13-21-19(24)18(23)20-12-15-4-2-11-28-15/h2,4-8,11,17H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXWZVWPZHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the oxazinan ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Formation of the oxalamide linkage: This step involves the reaction of oxalyl chloride with the amine groups of the intermediate compounds, often in the presence of a base like triethylamine.

    Attachment of the thiophene ring: This can be done through a nucleophilic substitution reaction where the thiophene derivative is introduced to the oxalamide intermediate.

Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including:

  • Use of continuous flow reactors to improve reaction efficiency and yield.
  • Implementation of automated purification systems to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines under hydrogenation conditions.

    Substitution: The tosyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the oxalamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would depend on its specific application. For instance:

    In medicinal chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    In materials science: Its electronic properties could be exploited in the design of new conductive or semiconductive materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Physicochemical and Toxicological Comparisons

  • The target compound’s melting point is unreported but may be influenced by the flexible oxazinan ring.
  • Toxicity and Safety: Structurally related oxalamides like S336 and its analogs have low toxicity (NOEL = 100 mg/kg bw/day) and high safety margins (500 million-fold) in regulatory evaluations . The thiophene group in the target compound may introduce metabolic liabilities, as thiophene derivatives are occasionally associated with hepatotoxicity.

Metabolic and Regulatory Considerations

  • Metabolism: Oxalamides are generally metabolized via hydrolysis of the oxalamide bond or oxidation of substituents .
  • Regulatory Status : S336 has global approval as a flavor additive , whereas antiviral oxalamides (e.g., compound 15 ) remain experimental. The target compound’s lack of regulatory data underscores the need for further safety profiling.

Biological Activity

N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazinan Ring : This step often includes the introduction of a tosyl group to protect the oxazinan ring during subsequent reactions.
  • Attachment of Thiophen Group : The thiophen moiety is introduced to enhance biological activity.
  • Oxalamide Linkage Formation : The final step involves the formation of the oxalamide linkage, which is crucial for the compound's biological properties.

The molecular structure contributes to its unique reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound exhibited IC50 values ranging from 4.47 to 52.8 μM against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines . The mechanism of action appears to involve:

  • Tubulin Inhibition : Compounds in this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For example, related oxazinan derivatives have shown potent inhibition against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with IC50 values as low as 0.8 nM in vitro . This inhibition is significant for conditions such as metabolic syndrome and obesity.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Binding Affinity : The compound's structure allows it to bind effectively to target enzymes or receptors, modulating their activity.
  • Cell Cycle Modulation : By inhibiting tubulin polymerization, it disrupts mitotic processes in cancer cells, leading to apoptosis.
  • Selective Targeting : The specificity of binding suggests potential for reduced side effects compared to traditional chemotherapeutics.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of similar compounds on cancer cell lines, it was found that certain derivatives significantly reduced cell viability through apoptosis induction. The flow cytometric analysis indicated that treated cells underwent G2/M arrest, confirming the impact on cell cycle dynamics .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of 11β-HSD1 by related oxazinan derivatives demonstrated a high degree of selectivity and potency. The results indicated that these compounds could effectively lower cortisol levels in vivo, suggesting therapeutic potential for stress-related disorders .

Data Summary Table

Compound NameIC50 (μM)TargetMechanism
N1-(thiophen-2-ylmethyl)-N2-(tosyl oxazinan)4.47 - 52.8A2780 (Ovarian carcinoma)Tubulin inhibition
Related Oxazinan Derivative0.811β-HSD1Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of thiophen-2-ylmethylamine and 3-tosyl-1,3-oxazinan-2-ylmethyl intermediates via nucleophilic substitution or coupling reactions.
  • Step 2 : Oxalamide bond formation using oxalyl chloride or activated oxalate esters under inert conditions (e.g., dry THF, 0–5°C).
  • Optimization : Control temperature, solvent polarity, and stoichiometry to minimize side reactions (e.g., hydrolysis). Purification via column chromatography or recrystallization improves yield (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, oxazinan methylene signals at δ 3.5–4.0 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 490.15).
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Assays :

  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} determination).
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action against specific targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., COX-2, EGFR). Prioritize residues with hydrogen bonding (oxalamide carbonyl groups) or π-π stacking (thiophene ring).
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50_{50} values .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for oxalamide derivatives?

  • Case Study : If thiophene substitution enhances antimicrobial activity but reduces solubility:

  • Modification : Introduce hydrophilic groups (e.g., hydroxyethyl) while retaining the thiophene core.
  • Data Reconciliation : Use multivariate analysis (PCA) to separate electronic effects (Hammett σ) from steric contributions .

Q. How does stereochemistry at the oxazinan ring influence target selectivity?

  • Experimental Design :

  • Synthesis of Diastereomers : Vary tosyl group orientation via chiral catalysts (e.g., Jacobsen’s catalyst).
  • Activity Profiling : Compare IC50_{50} across enantiomers for kinases (e.g., 10-fold selectivity for Pim-1 over Pim-2).
    • Analytical Support : X-ray crystallography to resolve absolute configuration .

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

  • Methods :

  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) with >80% loading efficiency.
  • Co-solvent Systems : Use PEG-400/water (20:80 v/v) for parenteral administration.
    • Validation : Measure plasma Cmax_{max} and AUC in rodent models .

Key Notes

  • Contradictions in Evidence : Some studies report divergent SAR trends for thiophene substituents; systematic meta-analysis is advised .

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